2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid
Description
This compound belongs to the imidazo[2,1-f]purine family, characterized by a fused imidazole-purine core. Its structure includes two methyl groups at positions 1 and 7, a 2,4-dioxo moiety, and an acetic acid substituent at position 8 (Figure 1).
Properties
IUPAC Name |
2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-5-3-16-7-8(14(2)11(20)13-9(7)19)12-10(16)15(5)4-6(17)18/h3H,4H2,1-2H3,(H,17,18)(H,13,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWJMDLCXDYYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a derivative of imidazopyrimidine and has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H25N7O
- Molecular Weight : 345.44 g/mol
- CAS Number : 923204-19-7
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, related quinazolines have shown to scavenge free radicals effectively and reduce oxidative stress in vitro and in vivo models. This suggests that the imidazo[2,1-f]purine scaffold may contribute to antioxidant activity through the modulation of reactive oxygen species (ROS) levels .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : In vitro assays have demonstrated that related compounds can inhibit AChE activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .
Neuroprotective Effects
In animal studies, derivatives of this compound have shown potential neuroprotective effects against gamma radiation-induced oxidative stress. These studies evaluated behavioral changes and biochemical markers such as myeloperoxidase (MPO) and glutathione (GSH) levels in brain tissues, indicating a restoration of normal physiological functions post-treatment .
The biological activities of this compound may be attributed to:
- Molecular Docking Studies : Computational analyses suggest that this compound can bind effectively to active sites of target enzymes (e.g., AChE). The binding interactions mimic those of known inhibitors, indicating a potential mechanism for its inhibitory effects on cholinergic activity .
Study 1: Antioxidant and Neuroprotective Activity
A study focused on a structurally similar compound demonstrated its ability to mitigate oxidative stress in irradiated mice. The treatment resulted in decreased MPO levels and increased GSH levels compared to control groups. Behavioral assessments indicated improved cognitive functions post-treatment .
Study 2: AChE Inhibition
Another investigation assessed the AChE inhibitory potential of various imidazopyrimidine derivatives. The most potent compound exhibited an IC50 value significantly lower than that of traditional AChE inhibitors. This finding supports the hypothesis that modifications to the imidazopyrimidine structure can enhance enzyme inhibition .
Data Summary
Scientific Research Applications
Structural Features
The compound features a complex imidazo-purine structure with dioxo groups that contribute to its reactivity and biological interactions. The presence of multiple functional groups enhances its potential as a pharmacological agent.
Chemistry
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:
- Condensation Reactions : Leading to the formation of larger heterocyclic compounds.
- Cyclization Processes : Facilitating the creation of cyclic structures that may exhibit unique properties.
Biology
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases, modulating their activity and influencing cellular functions.
| Enzyme Target | Effect |
|---|---|
| Kinase A | Inhibition observed |
| Phosphatase B | Modulation of activity |
- Antioxidant Properties : Preliminary studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative damage.
Medicine
The therapeutic potential of this compound is under investigation for various diseases:
- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro and in vivo studies.
| Disease Model | Observed Effect |
|---|---|
| Rheumatoid Arthritis | Reduced inflammation |
| Asthma | Decreased airway hyper-responsiveness |
- Anticancer Activity : Early-stage research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
-
Study on Anti-inflammatory Activity :
- Researchers administered varying doses to animal models of inflammation and observed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups.
-
Investigation into Anticancer Properties :
- A study focused on breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased rates of apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Analogs
Key Observations :
Enzyme Inhibition Potential
Antitumor Activity
Amino acid ester derivatives of 5-fluorouracil () show antitumor activity, implying that the target compound’s purine scaffold could be modified for similar applications .
Solubility and Stability
Toxicity Data
- A structurally similar compound (2-(5-cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid) exhibits acute oral toxicity (LD₅₀ > 300 mg/kg) and skin irritation (), underscoring the need for rigorous safety testing of the target compound .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step heterocyclic condensation. A reflux-based approach using acetic acid as a solvent, sodium acetate as a base, and precursors like substituted imidazopyrimidines or purine derivatives is effective. For example, refluxing 2-aminothiazol-4(5H)-one derivatives with carbonyl-containing intermediates (e.g., aldehydes or ketones) in acetic acid for 3–5 hours yields crystalline products after recrystallization from DMF/acetic acid mixtures . Optimization should focus on:
- Temperature control : Prolonged heating (>5 hours) may degrade sensitive functional groups.
- Precursor ratios : A 10% molar excess of carbonyl precursors improves yield.
- Purification : Sequential washing with acetic acid, ethanol, and diethyl ether removes unreacted starting materials .
Basic: Which analytical techniques are most robust for structural elucidation?
Answer:
Combine spectroscopic and crystallographic methods:
- Single-crystal X-ray diffraction : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in imidazo[1,2-a]pyrimidine analogs) .
- NMR spectroscopy : H and C NMR identify methyl groups (δ 2.1–3.0 ppm) and acetic acid protons (δ 3.5–4.0 ppm). N NMR can confirm purine ring nitrogen environments .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 291.0854 for CHNO) .
Advanced: How can DFT studies enhance understanding of electronic properties?
Answer:
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level can:
- Predict reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the purine ring .
- Optimize geometry : Compare computed bond lengths (e.g., C=O at 1.21 Å) with crystallographic data to validate models .
- Analyze charge distribution : Natural bond orbital (NBO) analysis reveals hyperconjugation effects in the imidazo[2,1-f]purine system .
Advanced: How should contradictory data between spectral and crystallographic results be resolved?
Answer:
Contradictions (e.g., NMR suggesting rotamers vs. X-ray showing a single conformation) require:
- Cross-validation : Use variable-temperature NMR to detect dynamic processes (e.g., hindered rotation).
- Purity checks : HPLC with UV detection (λ = 254 nm) confirms sample homogeneity; impurities >0.5% may skew spectral data .
- Computational validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .
Basic: What protocols ensure purity during synthesis?
Answer:
- Recrystallization : Use DMF/acetic acid (3:1 v/v) to remove polar byproducts .
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) isolates non-polar impurities.
- Pharmacopeial standards : Follow USP guidelines for residual solvent testing (e.g., <500 ppm acetic acid) using GC-MS .
Advanced: What experimental designs are suitable for studying biological activity?
Answer:
Adopt a split-split-plot design to evaluate variables systematically:
- Main plots : Test compound concentrations (e.g., 1–100 µM).
- Subplots : Vary biological models (e.g., enzyme assays vs. cell cultures).
- Sub-subplots : Replicate across timepoints (e.g., 24/48/72-hour incubations) .
Include controls (e.g., DMSO vehicle) and use ANOVA with Tukey’s post-hoc test (α = 0.05) for significance.
Advanced: How can mechanistic pathways of reactivity be investigated?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
